molecular formula C12H18N4O3 B12243587 Ethyl 4-(5-methoxypyrimidin-2-yl)piperazine-1-carboxylate

Ethyl 4-(5-methoxypyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B12243587
M. Wt: 266.30 g/mol
InChI Key: HXGDBLWINRMASM-UHFFFAOYSA-N
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Description

Ethyl 4-(5-methoxypyrimidin-2-yl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are widely recognized for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals. The presence of the piperazine ring in this compound contributes to its chemical reactivity and potential therapeutic applications.

Preparation Methods

The synthesis of Ethyl 4-(5-methoxypyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of 5-methoxypyrimidine-2-amine with ethyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-(5-methoxypyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts in the presence of water and an acid or base catalyst.

Scientific Research Applications

Ethyl 4-(5-methoxypyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-methoxypyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring and the pyrimidine moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 4-(5-methoxypyrimidin-2-yl)piperazine-1-carboxylate can be compared with other piperazine derivatives and pyrimidine-containing compounds. Similar compounds include:

    Ethyl 4-(5-(4-methylphenyl)pyrimidin-2-yl)piperazine-1-carboxylate: This compound has a similar structure but with a different substituent on the pyrimidine ring.

    Ethyl 4-(5-(4-methoxypyrimidin-2-yl)piperazine-1-carboxylate: This compound has a similar structure but with a different substituent on the piperazine ring.

    Piperidinecarboxylic acids: These compounds contain a piperidine ring with a carboxylic acid group and share some structural similarities with piperazine derivatives.

This compound stands out due to its unique combination of the piperazine and pyrimidine moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N4O3

Molecular Weight

266.30 g/mol

IUPAC Name

ethyl 4-(5-methoxypyrimidin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C12H18N4O3/c1-3-19-12(17)16-6-4-15(5-7-16)11-13-8-10(18-2)9-14-11/h8-9H,3-7H2,1-2H3

InChI Key

HXGDBLWINRMASM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=C(C=N2)OC

Origin of Product

United States

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